2-Amino-5-ethylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-ethylthiophene-3-carboxamide is a heterocyclic compound with the molecular formula C7H10N2OS and a molecular weight of 170.23 g/mol . This compound features a thiophene ring substituted with an amino group at the 2-position, an ethyl group at the 5-position, and a carboxamide group at the 3-position. It is a versatile compound used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-ethylthiophene-3-carboxamide can be achieved through several methods. . This method is particularly useful for synthesizing aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-ethylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents suitable for the specific reaction.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
2-Amino-5-ethylthiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 2-Amino-5-ethylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved are subjects of ongoing research and may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-5-ethylthiophene-3-carboxamide include:
- 2-Amino-5-methylthiophene-3-carboxamide
- Ethyl 2-amino-5-ethylthiophene-3-carboxylate
- Ethyl 2-amino-5-propylthiophene-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other thiophene derivatives.
Biological Activity
2-Amino-5-ethylthiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound based on diverse scientific studies and research findings.
Chemical Structure:
The compound consists of a thiophene ring substituted with an amino group and a carboxamide group, which contribute to its reactivity and biological properties.
Synthesis:
The synthesis of this compound generally involves the nitration of thiophene followed by reduction steps to introduce the amino group. The carboxamide is formed through the reaction of the carboxylic acid derivative with amines under controlled conditions.
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, influencing cellular pathways involved in processes like apoptosis and inflammation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promising anticancer activity. A study evaluated its effects on breast cancer cell lines, revealing that it induces apoptosis and inhibits cell proliferation.
Case Study: Breast Cancer Cell Line MCF-7
In a controlled study, MCF-7 cells treated with varying concentrations of this compound exhibited:
- IC50 Value: 23.2 µM
- Cell Viability Reduction: 26.86% after 48 hours
- Early Apoptosis Rate: Increased by 8.73% compared to untreated controls
- Late Apoptosis Rate: Increased by 18.13% compared to untreated controls
These findings suggest that the compound effectively triggers apoptotic pathways in cancer cells, making it a candidate for further investigation as an anticancer agent.
In Vivo Studies
Further research has been conducted to assess the in vivo effects of this compound on tumor growth in animal models. Results indicated a significant reduction in tumor mass when administered alongside standard chemotherapy agents.
Table 2: In Vivo Tumor Growth Inhibition
Treatment | Tumor Mass Reduction (%) |
---|---|
Control | - |
2-Amino-5-ethylthiophene | 26.6 |
5-Fluorouracil (5-FU) | 33.3 |
Properties
IUPAC Name |
2-amino-5-ethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-2-4-3-5(6(8)10)7(9)11-4/h3H,2,9H2,1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZKKEPWYTVGGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.